
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate is a complex polymeric compound. This compound is known for its unique structural properties, which make it valuable in various industrial applications. It is synthesized through the polymerization of 5-Isobenzofurancarboxylic acid with oxiranylmethyl neodecanoate, resulting in a polymer with significant thermal stability and chemical resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate typically involves a polymerization reaction. The reaction is initiated by mixing 5-Isobenzofurancarboxylic acid with oxiranylmethyl neodecanoate under controlled conditions. The reaction conditions, such as temperature, pressure, and catalysts, are carefully optimized to ensure the formation of the desired polymer. The process may involve the use of solvents to facilitate the reaction and control the molecular weight of the polymer.
Industrial Production Methods
In an industrial setting, the production of this polymer involves large-scale polymerization reactors. The raw materials are fed into the reactor, where they undergo polymerization under controlled conditions. The reaction is monitored to ensure consistent quality and yield. After polymerization, the polymer is purified and processed into the desired form, such as pellets or powders, for further use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by introducing new functional groups.
Substitution: The polymer can undergo substitution reactions where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent choice, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may introduce new functional groups like amines or alcohols.
Aplicaciones Científicas De Investigación
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for synthesizing advanced materials with unique properties.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential in developing medical devices and implants.
Industry: Utilized in the production of high-performance coatings, adhesives, and composites due to its thermal stability and chemical resistance.
Mecanismo De Acción
The mechanism of action of this polymer involves its interaction with various molecular targets and pathways. The polymer’s unique structure allows it to interact with specific receptors or enzymes, leading to desired biological or chemical effects. For example, in drug delivery systems, the polymer can encapsulate active pharmaceutical ingredients and release them in a controlled manner at the target site.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 1,2-propanediol
- 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with 1,1-methylenebis4-isocyanatobenzene
Uniqueness
Compared to similar compounds, 5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate offers unique properties such as enhanced thermal stability and chemical resistance. These properties make it particularly suitable for applications requiring high-performance materials.
Propiedades
Número CAS |
128730-81-4 |
|---|---|
Fórmula molecular |
C22H28O8 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
1,3-dioxo-2-benzofuran-5-carboxylic acid;oxiran-2-ylmethyl 7,7-dimethyloctanoate |
InChI |
InChI=1S/C13H24O3.C9H4O5/c1-13(2,3)8-6-4-5-7-12(14)16-10-11-9-15-11;10-7(11)4-1-2-5-6(3-4)9(13)14-8(5)12/h11H,4-10H2,1-3H3;1-3H,(H,10,11) |
Clave InChI |
KXWKLHZBMJSLKN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CCCCCC(=O)OCC1CO1.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |
SMILES canónico |
CC(C)(C)CCCCCC(=O)OCC1CO1.C1=CC2=C(C=C1C(=O)O)C(=O)OC2=O |
Números CAS relacionados |
128730-81-4 |
Sinónimos |
5-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-, polymer with oxiranylmethyl neodecanoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


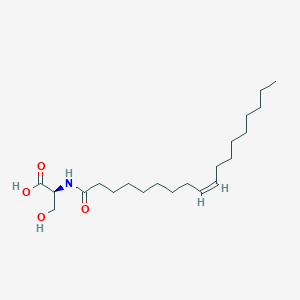
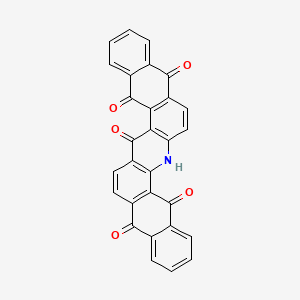
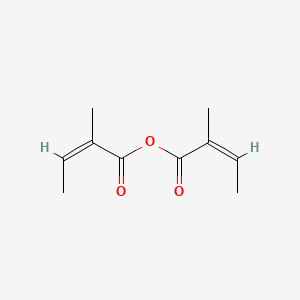
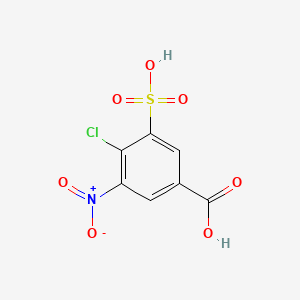
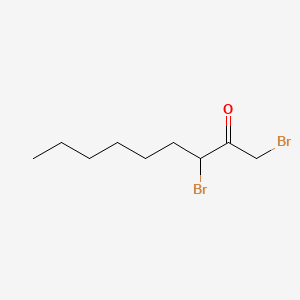
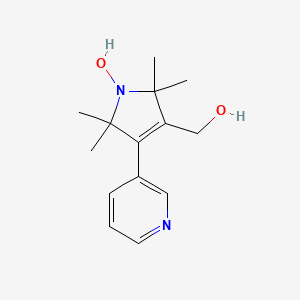
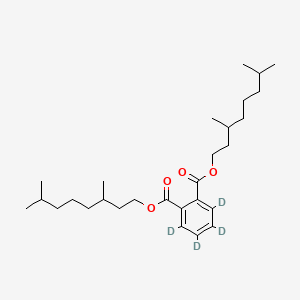
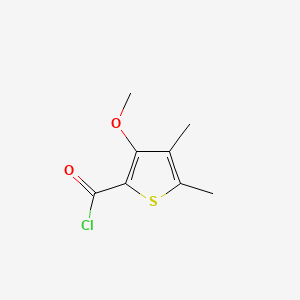
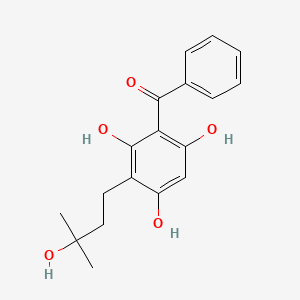
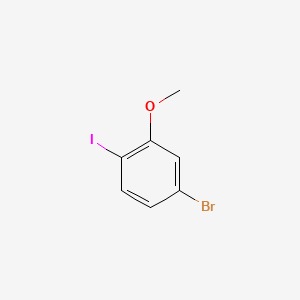
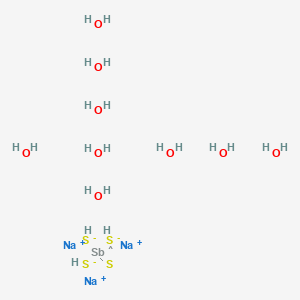
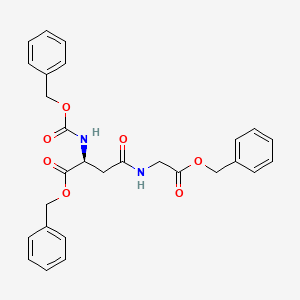
![2-Methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B592615.png)
